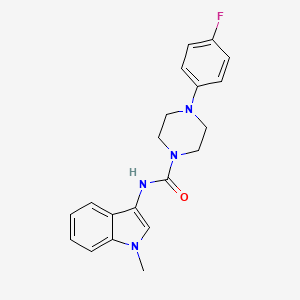
4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide, also known as 4FPI, is a synthetic compound that has been studied extensively in recent years due to its potential applications in various scientific research areas. 4FPI is a piperazine-based molecule that has a phenyl ring attached to the nitrogen atom on the piperazine ring. It has been studied for its potential applications in medicinal chemistry, drug discovery, and chemical biology.
科学研究应用
4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been studied for its potential applications in medicinal chemistry, drug discovery, and chemical biology. In medicinal chemistry, 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been studied for its ability to interact with various proteins, including the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. In drug discovery, 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been studied for its potential as a novel therapeutic agent for the treatment of certain diseases and conditions. In chemical biology, 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been studied for its ability to interact with various enzymes and proteins, as well as its potential as a tool for studying protein-protein interactions.
作用机制
The mechanism of action of 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is not fully understood. However, it is believed to act as an inhibitor of the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. In addition, 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been shown to interact with various other proteins, including the dopamine transporter, the monoamine oxidase enzyme, and the glutamate transporter.
Biochemical and Physiological Effects
4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is able to inhibit the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. In addition, 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been shown to interact with various other proteins, including the dopamine transporter, the monoamine oxidase enzyme, and the glutamate transporter.
实验室实验的优点和局限性
The advantages of using 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide in laboratory experiments include its availability in a variety of forms, its low cost, and its ability to interact with various proteins. The main limitations of using 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide in laboratory experiments include its potential toxicity, its potential to interact with various proteins, and its limited solubility in water.
未来方向
For research involving 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide include further studies on its potential biochemical and physiological effects, as well as its potential applications in drug discovery and medicinal chemistry. Additionally, further research could be conducted to examine the potential toxicity of 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide and its potential interactions with various proteins and enzymes. Finally, further research could be conducted to examine the potential of 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide as a tool for studying protein-protein interactions.
合成方法
4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide can be synthesized in a variety of ways, including via a Suzuki-Miyaura cross-coupling reaction and a Buchwald-Hartwig reaction. In the Suzuki-Miyaura reaction, 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is synthesized by reacting 4-fluorophenylboronic acid with N-methyl-1H-indol-3-ylpiperazine-1-carboxamide in the presence of a palladium catalyst. The Buchwald-Hartwig reaction involves the reaction of 4-fluorophenylboronic acid and N-methyl-1H-indol-3-ylpiperazine-1-carboxamide in the presence of a palladium catalyst and a base.
属性
IUPAC Name |
4-(4-fluorophenyl)-N-(1-methylindol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-23-14-18(17-4-2-3-5-19(17)23)22-20(26)25-12-10-24(11-13-25)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXCADNOUFWDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B6488306.png)
![1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6488314.png)
![2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid](/img/structure/B6488326.png)
![1-[(thiophen-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B6488329.png)
![1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6488343.png)
![N-tert-butyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6488344.png)
![N-(1H-1,3-benzodiazol-2-yl)-2-methyl-3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6488352.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6488366.png)
![1-{4-[(1H-imidazol-1-yl)methyl]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B6488370.png)
![4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B6488390.png)
![1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6488393.png)
![2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6488397.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488401.png)
![1,3-dimethyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488407.png)